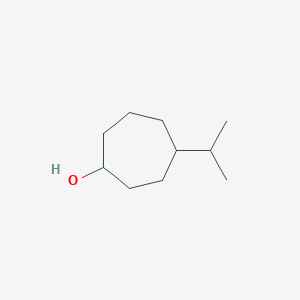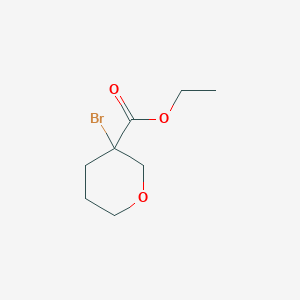
2,3-Dibromo-5,8-difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5,8-difluoroquinoxaline is a chemical compound with the molecular formula C₈H₂Br₂F₂N₂. It is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,8-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the reaction of 2,3-difluoroquinoxaline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,8-difluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K₂CO₃).
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K₃PO₄).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 2 and 3 positions.
Cross-Coupling Reactions: Products with new carbon-carbon bonds at the 2 and 3 positions.
Reduction Reactions: 2,3-Difluoroquinoxaline.
Scientific Research Applications
2,3-Dibromo-5,8-difluoroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,8-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroquinoxaline: Lacks the bromine atoms, making it less reactive in certain substitution and cross-coupling reactions.
2,3-Dibromoquinoxaline: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
5,8-Difluoroquinoxaline: Lacks the bromine atoms, making it less versatile in synthetic applications.
Uniqueness
2,3-Dibromo-5,8-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C8H2Br2F2N2 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
2,3-dibromo-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Br2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI Key |
JVRQGZVCCMALMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
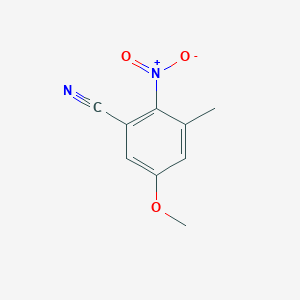
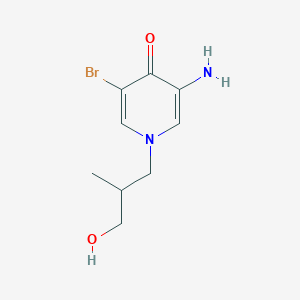
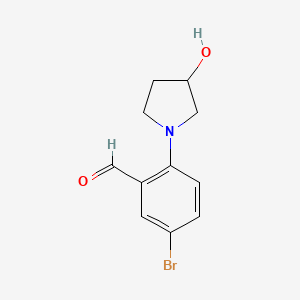
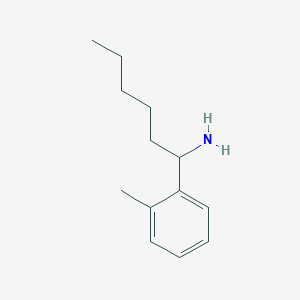
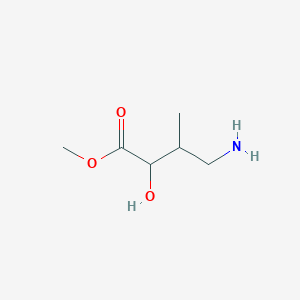
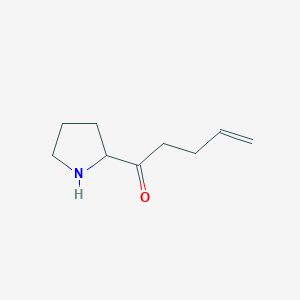
![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
